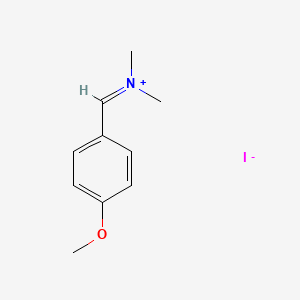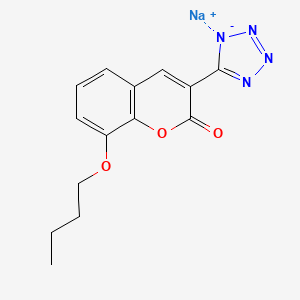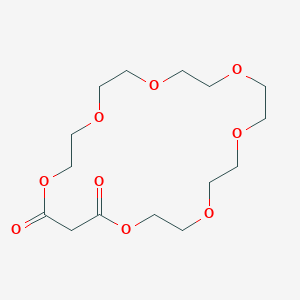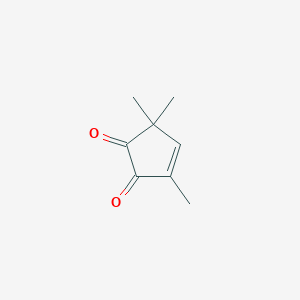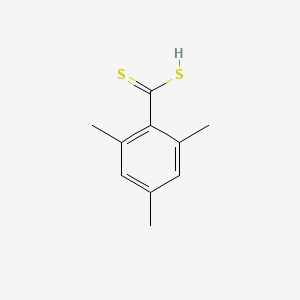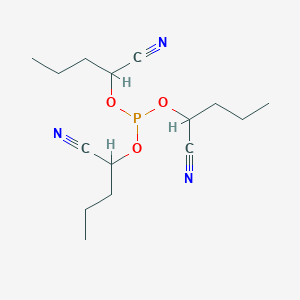
Nickel;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel and niobium are transition metals that form a variety of compounds with unique properties and applications. Nickel is known for its corrosion resistance and high melting point, while niobium is valued for its superconducting properties and high strength. When combined, nickel and niobium create compounds that are used in various high-performance applications, including superalloys and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-niobium compounds can be synthesized through several methods, including chemical precipitation, solvothermal synthesis, and mechanical alloying. One common method involves the chemical precipitation of nickel and niobium precursors, such as nickel nitrate hexahydrate and ammonium niobium oxalate, followed by heating to form the desired compound . Another method is the solvothermal synthesis, where niobium chloride is dissolved in benzyl alcohol and heated to form niobium oxide nanoparticles .
Industrial Production Methods: In industrial settings, nickel-niobium superalloys are typically produced by arc or induction melting, either in open or vacuum conditions . Mechanical alloying is also used for specialized applications. The use of master alloys, such as nickel-niobium and ferro-niobium, is advantageous for achieving the desired alloy composition .
Análisis De Reacciones Químicas
Types of Reactions: Nickel-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, niobium can react with oxygen to form a stable oxide layer, which provides corrosion resistance . Nickel can react with acids to form nickel salts and hydrogen gas .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-niobium compounds include nickel nitrate, ammonium niobium oxalate, and benzyl alcohol. Reaction conditions often involve heating and the use of solvents like benzyl alcohol .
Major Products: The major products formed from these reactions include nickel-niobium oxides and other mixed metal oxides. These products are characterized by their high surface area and unique nanostructures .
Aplicaciones Científicas De Investigación
Nickel-niobium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for the conversion of biomass and biomass derivatives . In the field of energy storage, niobium-based oxides are used as cathode materials for lithium-ion batteries due to their high stability and performance . In medicine, niobium alloys are used in surgical implants due to their biocompatibility and non-reactive properties . Additionally, nickel-niobium compounds are used in the production of superconducting magnets and other advanced materials .
Mecanismo De Acción
The mechanism by which nickel-niobium compounds exert their effects is largely dependent on their chemical structure and composition. For example, in catalytic applications, the unique valence character and ionic radius of niobium help prevent degradation and enhance performance . In superconducting applications, the combination of nickel and niobium creates materials with high critical temperatures and magnetic fields .
Comparación Con Compuestos Similares
Nickel-niobium compounds can be compared to other similar compounds, such as nickel-titanium and nickel-tantalum alloys. While nickel-titanium alloys are known for their shape memory properties, nickel-niobium alloys are valued for their superconducting and high-temperature performance . Nickel-tantalum alloys, on the other hand, are used in applications requiring high corrosion resistance and strength . The unique properties of nickel-niobium compounds, such as their ability to form stable oxides and their superconducting capabilities, make them distinct from these other alloys.
Conclusion
Nickel-niobium compounds are versatile materials with a wide range of applications in various fields, including chemistry, energy storage, medicine, and advanced materials. Their unique properties, such as high stability, corrosion resistance, and superconducting capabilities, make them valuable for both scientific research and industrial applications.
Propiedades
Número CAS |
77387-06-5 |
|---|---|
Fórmula molecular |
Nb7Ni6 |
Peso molecular |
1002.50 g/mol |
Nombre IUPAC |
nickel;niobium |
InChI |
InChI=1S/7Nb.6Ni |
Clave InChI |
LEAQDLYIHAXIPW-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Nb].[Nb].[Nb].[Nb].[Nb].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
